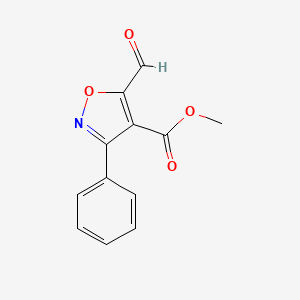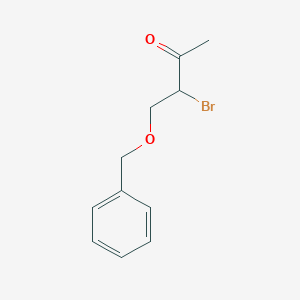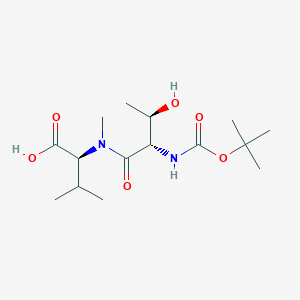
6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one is an organic compound with the molecular formula C12H20OSi It is characterized by the presence of a cyclopropylidene group, a trimethylsilyl group, and a hex-1-yn-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylidene Group: This can be achieved through the reaction of a suitable cyclopropane derivative with a strong base, such as sodium hydride, in the presence of a suitable solvent like tetrahydrofuran (THF).
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) and a base like triethylamine.
Formation of the Hex-1-yn-3-one Backbone: This step involves the coupling of the cyclopropylidene intermediate with an appropriate alkyne precursor under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-2-one
- 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-4-one
- 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-5-one
Uniqueness
6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one is unique due to the specific positioning of the cyclopropylidene and trimethylsilyl groups, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
157307-23-8 |
|---|---|
分子式 |
C12H18OSi |
分子量 |
206.36 g/mol |
IUPAC名 |
6-cyclopropylidene-1-trimethylsilylhex-1-yn-3-one |
InChI |
InChI=1S/C12H18OSi/c1-14(2,3)10-9-12(13)6-4-5-11-7-8-11/h5H,4,6-8H2,1-3H3 |
InChIキー |
KTUJCZUGEWCDMP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC(=O)CCC=C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)

![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
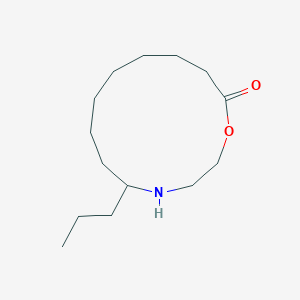
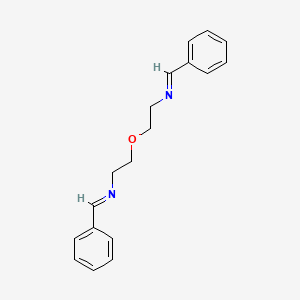
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
